molecular formula C25H22N2O4 B3694630 methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate

methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate

Cat. No.: B3694630
M. Wt: 414.5 g/mol
InChI Key: ZPVOGRPHPJZVMK-XMHGGMMESA-N
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Description

Methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate is an organic compound with a complex structure that includes a naphthalene ring, a cyano group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate typically involves a multi-step process:

    Formation of the Naphthalene Derivative: The starting material, 2-propan-2-yloxynaphthalene, is synthesized through a Friedel-Crafts alkylation reaction.

    Introduction of the Cyano Group: The cyano group is introduced via a Knoevenagel condensation reaction with malononitrile.

    Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Hydrolysis is typically carried out using sodium hydroxide or potassium hydroxide in an aqueous medium.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced naphthalene derivatives.

    Substitution: Carboxylic acids and alcohols.

Scientific Research Applications

Methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[[(E)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate: Similar structure but with a hydroxyl group instead of an isopropoxy group.

    Methyl 4-[[(E)-2-cyano-3-(2-methoxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate: Similar structure but with a methoxy group instead of an isopropoxy group.

Uniqueness

Methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16(2)31-23-13-10-17-6-4-5-7-21(17)22(23)14-19(15-26)24(28)27-20-11-8-18(9-12-20)25(29)30-3/h4-14,16H,1-3H3,(H,27,28)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVOGRPHPJZVMK-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate
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methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate
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methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate
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methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate
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methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate
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methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate

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